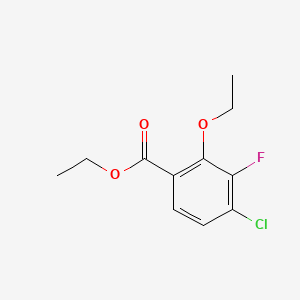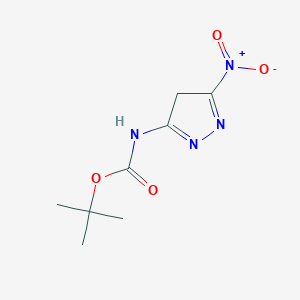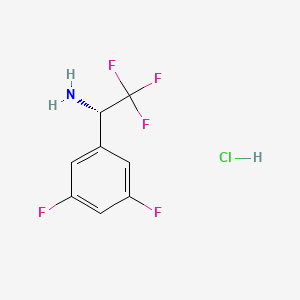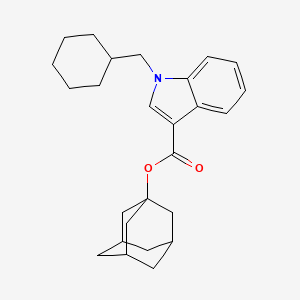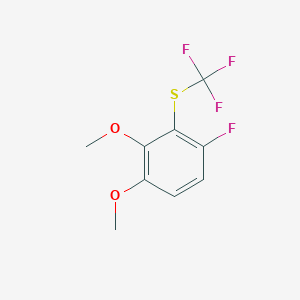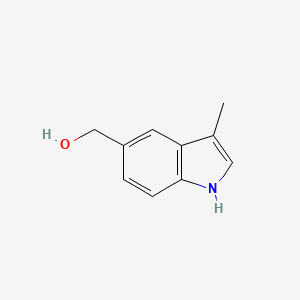
4-(2-Chloro-3-(methoxymethyl)pyridin-4-yl)benzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Chloro-3-(methoxymethyl)pyridin-4-yl)benzaldehyde is a chemical compound with the molecular formula C14H12ClNO2 and a molecular weight of 261.71 g/mol . This compound features a benzaldehyde group attached to a pyridine ring, which is substituted with a chloro and a methoxymethyl group. It is used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chloro-3-(methoxymethyl)pyridin-4-yl)benzaldehyde typically involves the reaction of 2-chloro-3-(methoxymethyl)pyridine with benzaldehyde under specific conditions. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in an organic solvent like ethanol or methanol .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems and reactors can enhance the efficiency and safety of the production process.
化学反应分析
Types of Reactions
4-(2-Chloro-3-(methoxymethyl)pyridin-4-yl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often require a base like sodium hydroxide (NaOH) and are carried out in polar solvents.
Major Products Formed
Oxidation: 4-(2-Chloro-3-(methoxymethyl)pyridin-4-yl)benzoic acid.
Reduction: 4-(2-Chloro-3-(methoxymethyl)pyridin-4-yl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
4-(2-Chloro-3-(methoxymethyl)pyridin-4-yl)benzaldehyde is utilized in several scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.
作用机制
The mechanism of action of 4-(2-Chloro-3-(methoxymethyl)pyridin-4-yl)benzaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could be due to the induction of apoptosis in cancer cells .
相似化合物的比较
Similar Compounds
4-(4-Pyridinyl)benzaldehyde: Similar structure but lacks the chloro and methoxymethyl groups.
(4-Chloro-pyridin-2-yl)-methanol: Contains a chloro and hydroxymethyl group but lacks the benzaldehyde moiety.
4-(Pyridin-3-yl)benzaldehyde: Similar structure but with the pyridine ring substituted at a different position.
Uniqueness
4-(2-Chloro-3-(methoxymethyl)pyridin-4-yl)benzaldehyde is unique due to the presence of both chloro and methoxymethyl groups on the pyridine ring, which can influence its reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
属性
分子式 |
C14H12ClNO2 |
|---|---|
分子量 |
261.70 g/mol |
IUPAC 名称 |
4-[2-chloro-3-(methoxymethyl)pyridin-4-yl]benzaldehyde |
InChI |
InChI=1S/C14H12ClNO2/c1-18-9-13-12(6-7-16-14(13)15)11-4-2-10(8-17)3-5-11/h2-8H,9H2,1H3 |
InChI 键 |
AEBDPEGMCJTWSM-UHFFFAOYSA-N |
规范 SMILES |
COCC1=C(C=CN=C1Cl)C2=CC=C(C=C2)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


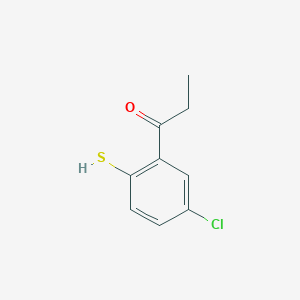


![tert-Butyl 2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-iodobenzoate](/img/structure/B14037905.png)

![(S)-3-(Pyrrolidin-2-ylmethyl)-1H-pyrrolo[2,3-b]pyridine dihydrochloride](/img/structure/B14037913.png)
